
2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aryl Sulfonamide Antagonists
Aryl sulfonamide antagonists, such as those explored in the synthesis and structure-activity relationships of indazole arylsulfonamides, have been identified as potent human CC-chemokine receptor 4 (CCR4) antagonists. The study highlighted that methoxy- or hydroxyl-containing groups were more potent as indazole C4 substituents, with specific analogs showing promise for further development due to their potent antagonistic activity and favorable absorption profiles in vivo (Procopiou et al., 2013).
Polyamides and Poly(amide-imide)s
Research into polyamides and poly(amide–imide)s derived from aromatic compounds, such as 2,2-bis(4-aminophenoxy) benzonitrile, has demonstrated their utility in creating materials with high thermal stability, good solubility in polar solvents, and amorphous properties, indicating potential applications in high-performance polymers (Saxena et al., 2003).
Sulfonated Polyimide Membranes
The synthesis of novel sulfonated polyimide (SPI) membranes for direct methanol fuel cell applications showcases the adaptation of sulfonamide chemistry for energy-related applications. These membranes exhibit high proton conductivity, low methanol permeability, and better water stability, presenting an advancement in fuel cell membrane technology (Zhai et al., 2007).
Carbonic Anhydrase Inhibitors
Compounds incorporating sulfonamide groups have been extensively studied as inhibitors of carbonic anhydrase (CA), a critical enzyme in many physiological processes. These inhibitors, including polyamino-polycarboxylate tails and their metal complexes, exhibit strong affinity towards various CA isozymes and have potential applications in treating conditions like glaucoma due to their ability to lower intraocular pressure (Scozzafava et al., 2002).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests potential interactions with proteins or enzymes that recognize or are modulated by aromatic and sulfonamide groups
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions . The presence of the methoxy group could enhance binding affinity or selectivity by forming hydrogen bonds with target proteins .
Biochemical Pathways
Without specific target information, it’s challenging to predict the exact biochemical pathways this compound might affect. Sulfonamides are known to inhibit certain enzymes, potentially disrupting metabolic pathways . The compound’s effects on biochemical pathways would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
The presence of the sulfonamide group could potentially influence its absorption and distribution, as sulfonamides are generally well-absorbed in the gastrointestinal tract . The compound’s metabolism and excretion would likely depend on its specific chemical structure and the metabolic pathways present in the organism.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the lack of specific target information, it’s difficult to predict the exact effects of this compound. If the compound acts as an inhibitor of its target proteins, it could potentially disrupt normal cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could influence the compound’s absorption, distribution, metabolism, and excretion, potentially affecting its bioavailability and efficacy .
Eigenschaften
IUPAC Name |
2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-21-19(25)17-11-12-29-20(17)22-18(24)13-3-5-14(6-4-13)23-30(26,27)16-9-7-15(28-2)8-10-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZHDRJFLQHUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
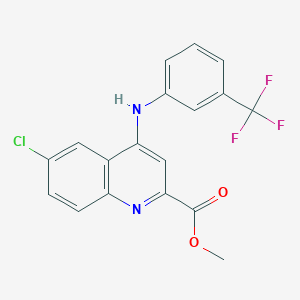

![2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3016227.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)
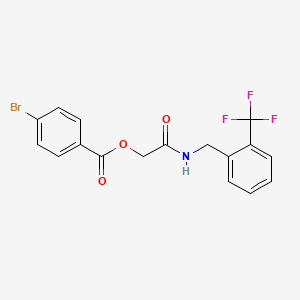
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)
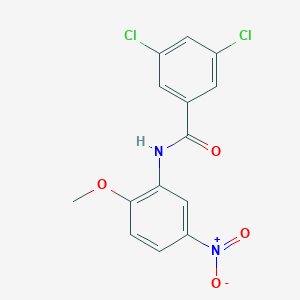
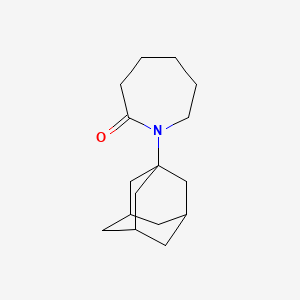
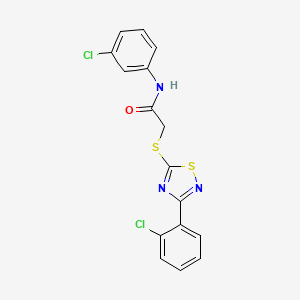
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)
